
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a polymer that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is not fully understood. However, it is believed that the polymer works by interacting with the cell membrane of microorganisms, disrupting their structure and function. This leads to the death of the microorganisms and the prevention of further growth. In water treatment applications, the polymer works by adsorbing heavy metals onto its surface, effectively removing them from the water.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated have been studied in vitro and in vivo. In vitro studies have shown that the polymer is non-toxic to human cells and does not cause any significant damage to cell membranes. In vivo studies have shown that the polymer is well-tolerated by animals and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods without significant degradation. However, the polymer has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in certain applications. Additionally, the maleation process can alter the properties of the polymer, which may affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated. One potential area of research is the development of new applications for the polymer, particularly in the field of drug delivery. Another area of research is the optimization of the synthesis method to improve the properties of the polymer and increase its potential applications. Additionally, further studies are needed to fully understand the mechanism of action of the polymer and its potential effects on human health and the environment.
Conclusion
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is a chemical compound that has potential applications in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this polymer and to optimize its properties for various applications.
Synthesemethoden
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is synthesized through a specific method that involves the reaction of benzenamine and 2-methylbenzenamine with 1,4-benzenedicarboxaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired polymer. The resulting polymer is then maleated to improve its properties and increase its potential applications.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated has been studied for its potential applications in various fields. It has been found to have antimicrobial properties and has been tested against various microorganisms, including bacteria and fungi. The polymer has also been studied for its use in water treatment, where it has been found to be effective in removing heavy metals from water. Additionally, 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated has been studied for its use in drug delivery systems, where it has been found to improve the solubility and bioavailability of certain drugs.
Eigenschaften
CAS-Nummer |
129217-90-9 |
|---|---|
Produktname |
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated |
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
aniline;2-methylaniline;terephthalaldehyde |
InChI |
InChI=1S/C8H6O2.C7H9N.C6H7N/c9-5-7-1-2-8(6-10)4-3-7;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6/h1-6H;2-5H,8H2,1H3;1-5H,7H2 |
InChI-Schlüssel |
JHHFPHHMBYMTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
Kanonische SMILES |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



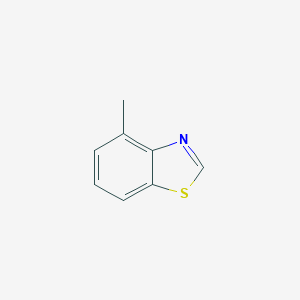
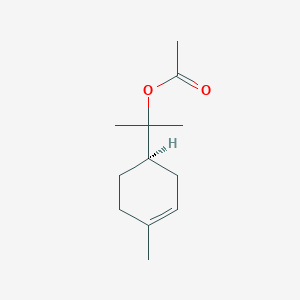
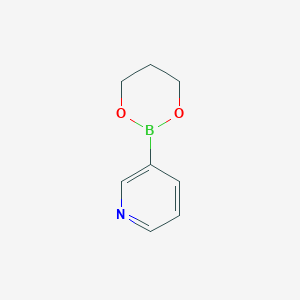
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

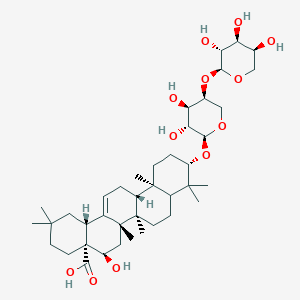

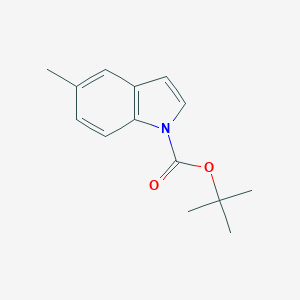
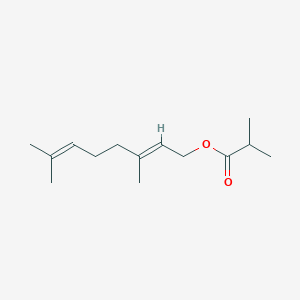
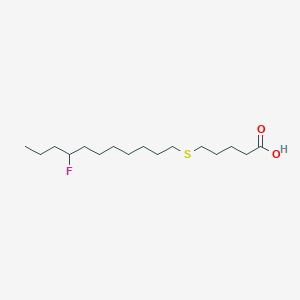
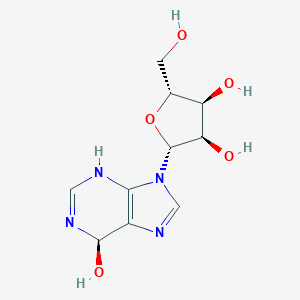
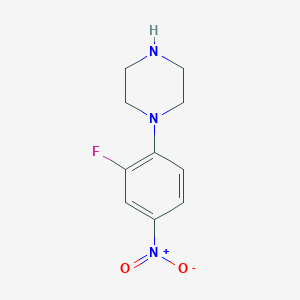
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)